molecular formula C9H7NO3 B1524056 6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one CAS No. 125558-96-5

6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one

Cat. No.: B1524056
CAS No.: 125558-96-5
M. Wt: 177.16 g/mol
InChI Key: NUTQQQZGXDLLMH-UHFFFAOYSA-N
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Description

6-Hydroxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one (CAS 125558-96-5) is a benzoxazinone-based chemical compound with the molecular formula C 9 H 7 NO 3 and a molecular weight of 177.16 g/mol . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. As a member of the 1,3-benzoxazin-4-one family, this compound is part of a class of N,O-heterocyclic skeletons known for their significant applications in organic synthesis, medicinal chemistry, and materials science . The benzoxazinone core is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of reported biological activities, including anticancer, antibacterial, antiviral, and antifungal properties . Furthermore, compounds featuring this core can serve as key synthetic intermediates or building blocks for the construction of more complex heterocyclic systems, such as quinazolinones, due to the reactivity of the C2 and C4 positions on the oxazine ring . Researchers may find this compound valuable for projects involving the development of novel biologically active agents or functional materials.

Properties

IUPAC Name

6-hydroxy-2-methyl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-5-10-8-3-2-6(11)4-7(8)9(12)13-5/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTQQQZGXDLLMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50709233
Record name 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50709233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125558-96-5
Record name 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50709233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Anthranilic Acid Derivatives with Ortho Esters (Acid-Catalyzed Method)

One classical approach involves the acid-catalyzed reaction of anthranilic acids with ortho esters, leading to the formation of benzo[d]-oxazin-4-ones. This method is well-documented for producing 1,3-benzoxazin-4-one derivatives with good selectivity and yield.

  • Mechanism: The reaction proceeds via initial formation of an amide intermediate followed by intramolecular cyclization to form the oxazinone ring.
  • Conditions: Typically performed under acidic conditions, often with heating to facilitate cyclization.
  • Advantages: Straightforward and uses readily available starting materials.

This method can be adapted to introduce the 6-hydroxy substituent by using appropriately substituted anthranilic acid precursors or by post-cyclization functionalization.

Palladium-Catalyzed Carbonylation–Cyclization of Ortho-Halophenols with Cyanamide

A more recent and versatile method involves a palladium-catalyzed carbonylation–cyclization sequence using ortho-halophenols and cyanamide as key substrates.

  • Procedure: Ortho-iodophenols or ortho-bromophenols are reacted with cyanamide in the presence of a palladium catalyst and a carbon monoxide source.
  • CO Source: Carbon monoxide is generated ex situ from Mo(CO)6 or replaced by other CO-releasing reagents such as oxalyl chloride, phenyl formate, or formic acid, allowing for low-pressure, gas-free conditions.
  • Reaction Conditions: The reaction is typically conducted in 1,4-dioxane with triethylamine and DBU as bases, at around 65–70°C for about 20 hours using a two-chamber system to separate CO generation and reaction.
  • Yields: This method affords 4H-benzo[e]oxazin-4-ones in moderate to excellent yields (up to 84% isolated yield reported).
  • Advantages: Mild conditions, no direct handling of CO gas, broad substrate scope including ortho-bromophenols, and facile isolation by precipitation.

This method is highly relevant for preparing 6-hydroxy derivatives by employing 6-hydroxy-substituted ortho-halophenols as starting materials.

Detailed Experimental Procedures

Step Reagents & Conditions Description Outcome
1 Ortho-iodophenol (1 mmol), cyanamide (1.2 mmol), Pd(PPh3)4 (5 mol%), Et3N (2 mmol), 1,4-dioxane, 65°C, 20 h Carbonylation-cyclization in chamber A; CO generated from Mo(CO)6 (0.8 mmol) and DBU (2.4 mmol) in chamber B Formation of 2-amino-4H-benzo[e]oxazin-4-one derivatives, isolated by precipitation, yields up to 76%
2 Ortho-bromophenol (1 mmol), cyanamide (1 mmol), Pd(OAc)2 (5 mol%), DPEphos (6 mol%), Et3N, 1,4-dioxane, 65°C, 20 h Similar procedure adapted for less reactive bromophenols Moderate yields (20-40%) of benzoxazinone derivatives
3 Acid-catalyzed reaction of anthranilic acid derivatives with ortho esters Heating under acidic conditions to promote cyclization Formation of benzo[d]-oxazin-4-ones with hydroxy and methyl substitutions

Summary Table of Preparation Methods

Method Starting Materials Catalysts/Reagents Conditions Yield Notes
Acid-catalyzed cyclization Anthranilic acids + ortho esters Acid catalyst (e.g., acetic acid) Heating under acidic conditions Moderate to high Classical method, suitable for methyl substitution
Pd-catalyzed carbonylation-cyclization Ortho-halophenols + cyanamide Pd(PPh3)4 or Pd(OAc)2, Mo(CO)6 or CO surrogates, Et3N, DBU 65°C, 20 h, two-chamber system Moderate to excellent (20-84%) Mild, gas-free, versatile, suitable for hydroxy substitution
Post-synthetic functionalization Benzoxazinones Various reagents Varies Varies For introduction of hydroxy or methyl groups if not present initially

Scientific Research Applications

Antimicrobial Properties

One of the most notable applications of 6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one is its antimicrobial activity. Research indicates that this compound exhibits effectiveness against a range of bacteria and fungi:

  • Bacterial Activity : It has been shown to inhibit the growth of various pathogenic bacteria, including:
    • Staphylococcus aureus
    • Escherichia coli
    • Salmonella typhi
    The mechanism of action involves the disruption of bacterial cell function, leading to growth inhibition and cell death .
  • Fungal Activity : In addition to its antibacterial properties, the compound has demonstrated antifungal effects against certain strains, contributing to its potential use in treating infections caused by fungi.

Pharmacological Effects

Beyond its antimicrobial properties, this compound exhibits several pharmacological activities:

  • Anti-inflammatory Effects : The compound has been reported to possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions .
  • Analgesic Properties : Studies suggest that it may also serve as an analgesic agent, providing pain relief in various contexts .
  • Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Chemical Reactions and Synthesis

The synthesis of this compound typically involves the reaction of o-aminophenol with chloroacetyl chloride under specific conditions. This synthetic pathway is crucial for producing the compound in both laboratory and industrial settings.

Table 1: Synthesis Overview

StepReactantsConditionsProducts
1o-Aminophenol + Chloroacetyl ChlorideButanone, Aqueous NaHCO₃This compound

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Infection Control : Its antimicrobial properties make it suitable for developing new antibiotics or antifungal treatments.
  • Anti-inflammatory Drugs : The anti-inflammatory effects could lead to formulations aimed at reducing inflammation in chronic diseases.
  • Neurological Disorders : Neuroprotective capabilities may pave the way for treatments targeting conditions like Alzheimer's or Parkinson's disease.

Case Studies and Research Findings

Several studies have explored the applications of this compound in detail:

  • A study published in Modern Scientific Press highlighted its effectiveness against specific bacterial strains and discussed its potential as an antimicrobial agent .
  • Research conducted on the pharmacological properties indicated that derivatives of benzoxazinones exhibit significant anti-inflammatory and analgesic activities in animal models .
  • Investigations into the synthesis processes have revealed efficient methods for producing high yields of the compound while maintaining purity, essential for both research and pharmaceutical applications .

Mechanism of Action

The antimicrobial activity of 6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one is attributed to its ability to inhibit bacterial growth by interfering with essential cellular processes. The compound targets bacterial enzymes and disrupts their normal function, leading to cell death . The exact molecular pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Benzoxazinone derivatives exhibit varied biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one with structurally related compounds:

Structural and Physicochemical Properties
Compound Name Substituents (Position) Melting Point (°C) Key Spectral Data (IR/NMR) Reference
This compound -OH (C6), -CH₃ (C2) Not reported Expected: C=O (~1665 cm⁻¹), aromatic δ 6.9–8.1 ppm -
2-Methyl-4H-benzo[1,3]oxazin-4-one (3a) -CH₃ (C2) 80–81 C=O: 1665 cm⁻¹; ¹H NMR δ 2.39 (s, CH₃)
6-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one (3c) -OCH₃ (C6), -CH₃ (C2) 154–155 C=O: 1667 cm⁻¹; ¹H NMR δ 3.72 (s, OCH₃)
2-(3-Bromophenyl)-6-methyl-4H-benzo[d][1,3]oxazin-4-one (24) -C₆H₄Br (C2), -CH₃ (C6) Not reported ¹³C NMR δ 159.02 ppm (C=O)
7-Chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one -Cl (C7), -C₆H₅ (C2) Not reported Key for antitumor activity

Key Observations :

  • Substituent Effects on Stability : The methoxy group in 3c increases melting point by ~74°C compared to 3a , suggesting enhanced crystallinity and stability due to electron-donating effects .
  • Halogen Influence : Bromine or chlorine at C2/C7 (e.g., 24 , 18 ) introduces steric bulk and electronic effects, altering reactivity and biological potency .

Key Observations :

  • Enzyme Inhibition: Cyclized benzoxazinones (e.g., 6d, 6h) show nanomolar HIV-1 inhibition, emphasizing the importance of the oxazinone core and acyl groups .
  • Antitumor Activity: Electron-withdrawing groups (e.g., -Cl, -NO₂) at C7 enhance cytotoxicity, as seen in pyrazolo[3,4-d]pyrimidin-4-ones .
  • Antimicrobial Effects : Chlorophenyl substituents improve antimicrobial potency, likely through hydrophobic interactions with bacterial targets .

Biological Activity

6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one, with the CAS number 16264-71-4, is a compound of interest due to its potential biological activities. This article explores its biological properties, focusing on anticancer activity, antimicrobial properties, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H7NO3
  • Molecular Weight : 179.16 g/mol
  • CAS Number : 16264-71-4

The compound features a hydroxyl group and a methyl group attached to a benzoxazine ring, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of the benzoxazine family. For instance, a study synthesized 2-phenyl-4H-benzo[D][1,3]oxazin-4-one and evaluated its activity against the A549 human lung cancer cell line. The results indicated an IC50 value of 65.43 ± 2.7 μg/mL , demonstrating significant cytotoxicity compared to doxorubicin (IC50 = 14.61 ± 2.3 μg/mL) . This suggests that while 6-hydroxy derivatives may not surpass established chemotherapeutics, they exhibit promising activity that warrants further exploration.

Table 1: Anticancer Activity Comparison

CompoundIC50 (μg/mL)Reference
2-Phenyl-4H-benzo[D][1,3]oxazin-4-one65.43 ± 2.7Dini Kesuma et al.
Doxorubicin14.61 ± 2.3Bharathkumar et al.

The mechanism through which 6-hydroxy derivatives exert their biological activities often involves interactions with molecular targets such as enzymes and receptors. For example, molecular docking studies indicate that these compounds can inhibit methionyl-tRNA synthetase (MRS), which is crucial for protein synthesis in cancer cells . This inhibition may lead to reduced proliferation of cancer cells.

Case Studies

  • Study on Anticancer Activity : In a study conducted by Dini Kesuma et al., the synthesis of benzoxazine derivatives was performed followed by MTT assays to evaluate their cytotoxicity against A549 cells. The study concluded that these compounds could serve as potential leads for developing new anticancer agents .
  • Antimicrobial Screening : Although specific data on the antimicrobial activity of this compound are scarce, similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria in preliminary screenings.

Q & A

Q. What are the standard synthetic routes for 6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via cyclization reactions. A common approach involves reacting anthranilic acid derivatives with acylating agents (e.g., acetic anhydride or benzoyl chloride) under reflux conditions in pyridine. For example, condensation of methyl-2-amino-5,6-difluorobenzoate with acetic anhydride yields the oxazinone core, followed by purification via recrystallization using ethanol .
  • Optimization : Reaction time (3–4 hours for reflux), temperature (controlled cooling to 0°C for exothermic steps), and stoichiometric ratios (e.g., 1:2 molar ratio of anthranilic acid to acylating agent) are critical. TLC with mobile phases like cyclohexane:ethyl acetate (2:1) monitors reaction progress .

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

  • Key Methods :
  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxazinone ring) .
  • NMR : ¹H NMR confirms substituent patterns (e.g., methyl groups at δ 2.4–2.6 ppm), while ¹³C NMR resolves carbonyl carbons (δ ~160 ppm) .
  • GC-MS : Validates molecular weight and fragmentation patterns .

Q. How is purity assessed during synthesis?

  • Techniques : Thin-layer chromatography (TLC) with hexane:ethyl acetate (2:1) ensures reaction completion. Recrystallization from ethanol or petroleum ether removes impurities, and melting point analysis confirms crystalline consistency .

Advanced Research Questions

Q. How do fluorinated substituents influence the compound’s reactivity and bioactivity?

  • Mechanistic Insight : Fluorine at the 2-position enhances lipophilicity and metabolic stability, improving membrane permeability. For example, 5,6-difluoro derivatives show 70–84% anti-inflammatory activity in carrageenan-induced edema models due to stronger hydrogen bonding with COX-2 . Contrastingly, non-fluorinated analogs exhibit weaker antibacterial effects, suggesting fluorine’s role in target affinity .
  • Contradictions : While 2-fluorophenyl derivatives show enhanced stability, 4-fluorophenyl analogs may reduce reactivity in cyclization steps, requiring adjusted electrophiles (e.g., thioamides) .

Q. What strategies resolve discrepancies in bioactivity data across structural analogs?

  • Approach :

Comparative SAR Studies : Evaluate substituent effects systematically. For instance, 6-ethyl-2-fluorophenyl derivatives (CAS 461437-58-1) show higher antibacterial activity than methyl or chloro variants due to steric and electronic factors .

In Silico Modeling : Molecular docking (e.g., using NF-κB or COX-2 targets) predicts binding affinities, reconciling divergent experimental results .

Dose-Response Analysis : Test compounds at multiple concentrations to identify non-linear activity trends .

Q. How can reaction yields be improved under varying electrophilic conditions?

  • Optimization Strategies :
  • Electrophile Selection : Thieno[2,3-d]oxazine cores form efficiently with thiourea-derived electrophiles, achieving >70% yields compared to sulfonyl chlorides .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 20 minutes at 100°C) while maintaining yield .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side-product formation .

Data Analysis and Experimental Design

Q. How should researchers design assays to evaluate both anti-inflammatory and antibacterial activities?

  • Protocol :
  • Anti-inflammatory : Use carrageenan-induced paw edema in murine models, measuring edema reduction at 3–6 hours post-administration (compared to indomethacin controls) .
  • Antibacterial : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with agar dilution methods .
    • Data Interpretation : Cross-validate activity with structural features (e.g., fluoro groups correlate with anti-inflammatory effects, while ethyl substituents enhance antibacterial potency) .

Q. What analytical methods address conflicting crystallographic and spectroscopic data?

  • Resolution Workflow :

X-ray Diffraction : Resolve ambiguous NMR assignments (e.g., confirming methyl group orientation in the oxazinone ring) .

2D NMR (COSY, HSQC) : Clarify proton-carbon correlations in complex spectra .

Elemental Analysis : Verify purity (>95% C, H, N content) to rule out impurities skewing data .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one
Reactant of Route 2
Reactant of Route 2
6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one

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